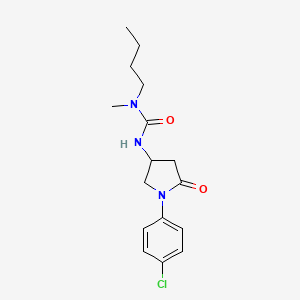
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Butyl-3-(4-chlorophenyl)urea” is a chemical compound with the linear formula C11H15ClN2O . It has a molecular weight of 226.708 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Butyl-3-(4-chlorophenyl)urea” consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Butyl-3-(4-chlorophenyl)urea” include a melting point of 171-172 °C and a predicted boiling point of 313.8±34.0 °C . The predicted density is 1.175±0.06 g/cm3 .Scientific Research Applications
Anticancer and Antimicrobial Potential
Research has shown that derivatives similar to 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea exhibit significant biological activities. For instance, compounds with structural resemblance have been synthesized and shown to possess potent anticancer and antimicrobial properties. Such compounds have been tested against various cancer cell lines and pathogenic strains, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural Analysis and Crystallography
The structural analysis of compounds structurally similar to 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea has been a subject of various studies, with some focusing on the crystalline structure determination. Such studies provide a deeper understanding of the molecular conformation and the nature of intermolecular interactions, which are crucial in the development of pharmaceutical drugs (Liu et al., 2009).
Enzyme Inhibition and Sensing Applications
Unsymmetrical thiourea derivatives, which share structural similarities with 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea, have been studied for their enzyme inhibition properties. These compounds have shown potential as efficient enzyme inhibitors and as sensing probes for detecting toxic metals like mercury. This indicates their relevance in biochemical research and potential therapeutic applications (Rahman et al., 2021).
Electronic and Optical Material Research
Research has also delved into the synthesis of derivatives for potential use in electronic and optical materials. These derivatives have been studied for their nonlinear optical/electro-optic properties, showing the versatility of this class of compounds in material science applications (Facchetti et al., 2003).
properties
IUPAC Name |
1-butyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-4-9-19(2)16(22)18-13-10-15(21)20(11-13)14-7-5-12(17)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPQQXHSOQUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)
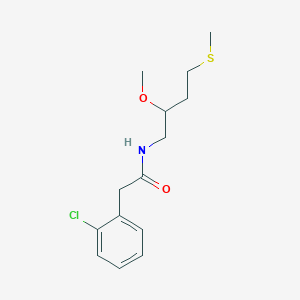
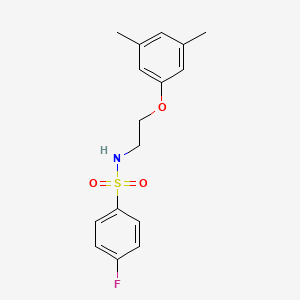
![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)
![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)
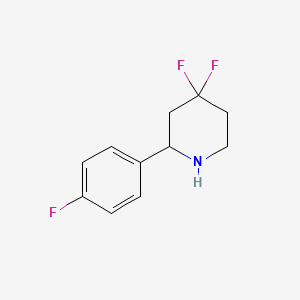
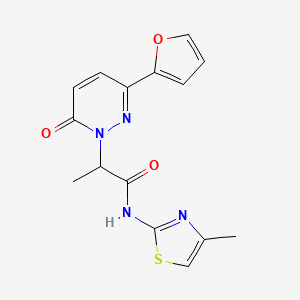
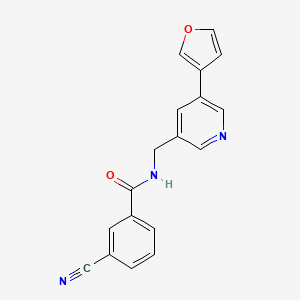
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)
![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)
![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)